5beta-Dihydronorethisterone
Description
Structure
3D Structure
Properties
CAS No. |
28044-91-9 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
OMGILQMNIZWNOK-UIUSIFNCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@H]4[C@@H]3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations
Nomenclature and Stereoisomeric Designations
5beta-Dihydronorethisterone is known by several synonyms, including 5beta-dihydronorethindrone and 17beta-Hydroxy-17alpha-ethynyl-5beta-estran-3-one. nih.gov Its systematic IUPAC name is (5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one. nih.gov This nomenclature precisely describes the connectivity of its atoms and their spatial orientation. The designation "5beta" is a critical stereochemical descriptor that defines the configuration at the fifth carbon atom of the steroid's A-ring.
A-Ring Stereochemistry and Dihydro Configuration
The term "dihydro" indicates the addition of two hydrogen atoms, which saturates a double bond present in the parent molecule, norethisterone. wikipedia.org In the case of this compound, this reduction occurs at the C4-C5 double bond in the A-ring of the steroid nucleus. researchgate.net The "5beta" designation specifies that the hydrogen atom at the C5 position is oriented on the same side of the steroid backbone as the methyl group at C10, resulting in a cis-fusion between the A and B rings. This is in contrast to its isomer, 5alpha-dihydronorethisterone, where the hydrogen at C5 is on the opposite side, leading to a trans-fusion. wikipedia.org
| Feature | This compound | Norethisterone |
| A-Ring | Saturated | Unsaturated (C4-C5 double bond) |
| Molecular Formula | C20H28O2 chemsrc.com | C20H26O2 nih.gov |
| Molecular Weight | 300.4 g/mol nih.gov | 298.4 g/mol nih.gov |
| A/B Ring Fusion | Cis | - |
Key Chemical Features and Functional Groups
The this compound molecule is characterized by several key functional groups that contribute to its chemical reactivity. ashp.org These include:
A ketone group (C=O) at the C3 position. doubtnut.com
A hydroxyl group (-OH) at the C17 position. doubtnut.com
An ethynyl (B1212043) group (-C≡CH) at the C17 position. doubtnut.com
The steroid nucleus itself is a complex hydrocarbon framework consisting of four fused rings. The presence and specific arrangement of these functional groups on the steroid scaffold are crucial for its chemical behavior.
| Functional Group | Position |
| Ketone | C3 |
| Hydroxyl | C17 |
| Ethynyl | C17 |
Synthetic Pathways and Chemical Transformations
Enzymatic Bioconversion Methodologies
The formation of 5beta-dihydronorethisterone in biological systems is a result of the metabolic breakdown of its parent compound, norethisterone. This bioconversion is catalyzed by specific enzymes found in various tissues.
The principal enzymatic reaction responsible for the creation of this compound is the reduction of the double bond between carbons 4 and 5 (Δ4-bond) in the A-ring of the norethisterone steroid nucleus. This reaction is catalyzed by the enzyme 5β-reductase (or 3-oxo-5β-steroid 4-dehydrogenase). drugbank.comwikipedia.orgwikipedia.org This enzyme belongs to the aldo-keto reductase (AKR) superfamily, specifically identified as AKR1D1. bioscientifica.combioscientifica.com
The reaction involves the stereospecific addition of a hydride ion from the cofactor NADPH to the α-face of the steroid, and a proton, resulting in a cis-junction between the A and B rings of the steroid, characteristic of the 5β configuration. ebi.ac.uk While the 5α-reduced metabolites of norethisterone are known to be biologically active, the 5β-reduced metabolites are generally considered inactive. drugbank.com The human 5β-reductase enzyme efficiently catalyzes the reduction of various 3-oxo-Δ4-steroids, including progesterone (B1679170) and testosterone (B1683101), to their 5β-reduced forms. ebi.ac.ukt3db.ca
The metabolic conversion of norethisterone to its dihydro-metabolites, including the 5β isomer, occurs in various tissues, with the liver being a primary site of this extensive metabolism. drugbank.com Studies have shown that both 5α- and 5β-reductases are involved in the metabolism of norethisterone. wikipedia.org
Table 1: Enzymatic Formation of this compound
| Factor | Description | Key Findings | References |
|---|---|---|---|
| Primary Enzyme | 5β-Reductase (AKR1D1) | Catalyzes the reduction of the C4-C5 double bond of norethisterone. | drugbank.comwikipedia.orgbioscientifica.com |
| Reaction Type | Stereospecific Reduction | Results in a cis-fused A/B ring junction, defining the 5β configuration. | ebi.ac.uk |
| Cofactor | NADPH | Acts as the hydride donor for the reduction reaction. | ebi.ac.uk |
| Primary Location | Liver | The liver is a major site for the extensive metabolism of norethisterone. | drugbank.combioscientifica.com |
| Metabolite Fate | Conjugation & Excretion | 5β-reduced metabolites are conjugated (sulfation/glucuronidation) and excreted in urine. | nih.gov |
Laboratory Chemical Synthesis Approaches
The laboratory synthesis of this compound requires precise control over the reduction of the A-ring of norethisterone to ensure the correct stereochemistry.
Achieving the 5β configuration in a laboratory setting is a significant challenge due to the thermodynamic preference for the formation of the trans-fused 5α isomer during many reduction processes. However, specific catalytic systems have been developed to favor the 5β product.
A highly effective method for this transformation is the catalytic hydrogenation of 3-oxo-4-ene steroids like norethisterone. Research has demonstrated that using a palladium catalyst can lead to a highly stereoselective hydrogenation, yielding the 5β-dihydro compound as the major product. acs.org This approach offers a direct and efficient route to the desired isomer. While general reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) can be used for steroid reductions, achieving high stereoselectivity for the 5β isomer often requires specific catalyst and reaction condition choices. smolecule.com Another approach involves the use of ruthenium-based catalysts, which have shown high stereoselectivity in the hydrogenation of various ketones, a reaction type central to the modification of the steroid A-ring. The synthesis of related 5β-reduced 19-nor steroids, which are known human metabolites, has been successfully reported, further confirming the feasibility of such stereoselective syntheses in a laboratory context.
During the synthesis of this compound, it is crucial to control the reactivity of other functional groups within the norethisterone molecule, namely the 3-keto group and the 17α-ethynyl and 17β-hydroxyl groups.
Standard organic synthesis strategies, such as the use of protecting groups, are essential. smolecule.com For instance, the 3-keto group could be protected as a ketal before the reduction of the C4-C5 double bond to prevent its simultaneous reduction to a hydroxyl group. Following the A-ring reduction, the protecting group can be removed to restore the 3-keto functionality.
Furthermore, modifications to other parts of the steroid skeleton can influence the outcome of subsequent reactions. For example, introducing substituents at the 7α- and 11-positions of the norethisterone framework has been shown to inhibit enzymatic 5α-reduction. nih.govresearchgate.net While this relates to enzymatic processes, it highlights how strategic modifications can direct the reactivity of the steroid nucleus, a principle that is also applied in laboratory synthesis to achieve specific outcomes and prevent unwanted side reactions.
Table 2: Laboratory Synthesis of this compound
| Method | Description | Key Considerations | References |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of the C4-C5 double bond using a catalyst and hydrogen gas. | The choice of catalyst is critical for stereoselectivity. Palladium catalysts have been shown to be highly selective for the 5β isomer. | acs.org |
| Protecting Groups | Temporary modification of functional groups (e.g., 3-keto) to prevent unwanted reactions. | Essential for controlling reactivity and ensuring the desired final product. | smolecule.com |
| Functional Group Modification | Strategic addition or alteration of substituents on the steroid skeleton. | Can influence the reactivity and stereochemical outcome of subsequent reduction steps. | nih.govresearchgate.net |
Metabolism and Biotransformation Dynamics
Primary Metabolic Formation Pathways
The initial and rate-limiting step in the major metabolic route of norethisterone involves the reduction of the double bond between carbons 4 and 5 in the A-ring. This reaction is catalyzed by steroid 5-reductase enzymes, leading to the formation of two stereoisomers: 5α-dihydronorethisterone and 5β-dihydronorethisterone. nih.govwikipedia.org
The formation of 5β-dihydronorethisterone from its parent compound, norethisterone, is a direct enzymatic conversion. This reaction is catalyzed by the enzyme 5β-reductase (aldo-keto reductase family 1 member D1 or AKR1D1). researchgate.net This enzyme introduces a hydrogen atom at the 5-position of the steroid's A-ring, resulting in a cis-junction between the A and B rings, a characteristic feature of 5β-reduced steroids. wikipedia.org This transformation occurs predominantly in the liver, a major site of drug metabolism. wikipedia.orgresearchgate.net
The alternative pathway, 5α-reduction, is catalyzed by 5α-reductase enzymes (SRD5A1, SRD5A2, and SRD5A3). bioscientifica.com The balance between 5α- and 5β-reduction is influenced by several factors, including the specific tissue and the hormonal environment. For instance, the expression and activity of 5α- and 5β-reductases are regulated by hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov In some tissues, the effect of FSH on 5β-reductase activity appears to be mediated by estrogen. nih.gov Furthermore, the expression of 5α-reductase isoenzymes can be regulated by androgens themselves in a cell type-specific manner. plos.org Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride, can block the formation of 5α-dihydronorethisterone, thereby potentially shunting the metabolism of norethisterone towards the 5β-pathway. wikipedia.org
Subsequent Biotransformation Products
Following its formation, 5β-dihydronorethisterone serves as a substrate for further enzymatic modifications, leading to the creation of even more polar and readily excretable compounds. These transformations primarily involve further reduction of the A-ring and conjugation reactions.
5β-dihydronorethisterone is subsequently metabolized by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), which reduce the 3-keto group. nih.govwikipedia.org This results in the formation of four possible isomers of tetrahydronorethisterone: 3α,5β-tetrahydronorethisterone, 3β,5β-tetrahydronorethisterone, 3α,5α-tetrahydronorethisterone, and 3β,5α-tetrahydronorethisterone. wikipedia.org The formation of these tetrahydro derivatives is a significant step in the metabolic cascade.
To facilitate their elimination from the body, 5β-dihydronorethisterone and its tetrahydro-metabolites undergo phase II conjugation reactions. nih.gov These reactions involve the attachment of highly polar molecules, such as sulfate (B86663) or glucuronic acid, to the steroid nucleus. The primary enzymes responsible for these transformations are sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies have shown that sulfate conjugates are the major circulating metabolites of norethisterone in the plasma, while glucuronide conjugates are the predominant form found in the urine. nih.gov Specifically, a monosulfate conjugate of 3α,5β-tetrahydronorethisterone has been identified as a major metabolite in plasma. wikipedia.orgresearchgate.net
Impact of Metabolic Transformations on Molecular Activity
The metabolic transformations that norethisterone undergoes have a profound impact on the biological activity of the resulting molecules. While norethisterone itself is a potent progestogen, its metabolites exhibit a diverse and sometimes contrasting range of activities. wikipedia.org
Generally, the 5β-reduced metabolites of norethisterone are considered to be hormonally inactive. wikipedia.orgdrugbank.com However, some research suggests that 5β-dihydroprogesterone, a related endogenous steroid, may have some biological effects, such as acting as a positive allosteric modulator of the GABAA receptor. wikipedia.org Whether 5β-dihydronorethisterone shares these properties has not been extensively studied.
In contrast, the 5α-reduced metabolites, particularly 5α-dihydronorethisterone, have been shown to possess both progestogenic and, interestingly, antiprogestogenic activity, acting as a selective progesterone (B1679170) receptor modulator (SPRM). wikipedia.orgwikipedia.org While 5α-dihydronorethisterone has a higher affinity for the androgen receptor than norethisterone, its androgenic potency is significantly diminished. wikipedia.org Some studies have even reported antiandrogenic activity for 5α-dihydronorethisterone. wikipedia.org
The tetrahydro-metabolites also exhibit varied activities. For instance, 3α,5α- and 3β,5α-tetrahydronorethisterone have been shown to have some estrogenic activity. wikipedia.orgresearchgate.net
Receptor Mediated Biochemical Interactions and Ligand Dynamics
Progesterone (B1679170) Receptor (PR) Binding and Modulation
The interaction of 5β-Dihydronorethisterone with the progesterone receptor (PR) is minimal, rendering it largely inert from a progestogenic standpoint.
Quantitative Receptor Binding Affinity Comparisons
Scientific literature focusing on the direct, quantitative binding affinity of 5β-Dihydronorethisterone for the progesterone receptor is scarce, primarily because it is considered an inactive metabolite. drugbank.comnih.gov In contrast, its parent compound, norethisterone, is a potent progestogen, binding to the PR with approximately 150% of the affinity of progesterone itself. wikipedia.org The 5α-isomer, 5α-dihydronorethisterone (5α-DHNET), shows a greatly reduced affinity for the PR compared to norethisterone, retaining only about 25% of the binding affinity of progesterone. wikipedia.orgwikipedia.org The available evidence suggests the affinity of the 5β-isomer is either absent or negligible. wikipedia.orgdrugbank.com
Interactive Data Table: Comparative Progesterone Receptor (PR) Binding Affinity
| Compound | Relative Binding Affinity for PR (% of Progesterone) | Source |
|---|---|---|
| Progesterone | 100% | wikipedia.orgwikipedia.org |
| Norethisterone | ~150% | wikipedia.orgwikipedia.org |
| 5α-Dihydronorethisterone | ~25% | wikipedia.orgwikipedia.org |
| 5β-Dihydronorethisterone | Reported as inactive/negligible | drugbank.comnih.gov |
Progestogenic Activity and Efficacy at PR
Consistent with its lack of significant receptor binding, 5β-Dihydronorethisterone is considered to be devoid of progestogenic activity. drugbank.comnih.gov It does not elicit the downstream effects characteristic of progesterone receptor agonists, such as the transformation of the endometrium from a proliferative to a secretory state. nih.gov
Mechanisms of Antiprogestogenic Action
There is no evidence to suggest that 5β-Dihydronorethisterone possesses any antiprogestogenic activity. This is in stark contrast to its isomer, 5α-dihydronorethisterone, which has been found to exhibit marked antiprogestogenic effects. wikipedia.orgwikipedia.org The mechanisms of antiprogestogenic action, which involve blocking the progesterone receptor, are not attributed to the 5β-metabolite.
Characterization as a Selective Progesterone Receptor Modulator (SPRM)
5β-Dihydronorethisterone is not characterized as a Selective Progesterone Receptor Modulator (SPRM). An SPRM is a compound that exhibits a mix of agonist and antagonist activities at the progesterone receptor in a tissue-specific manner. wikipedia.org This profile is notably demonstrated by 5α-dihydronorethisterone, but not by the inactive 5β-isomer. wikipedia.org
Androgen Receptor (AR) Interactions
Similar to its relationship with the progesterone receptor, 5β-Dihydronorethisterone shows no significant interaction with the androgen receptor.
Dissociation of Binding Affinity from Androgenic Potency
A peculiar characteristic of 5-beta-dihydronorethisterone (5β-DHNET) is the observed dissociation between its binding affinity for the androgen receptor (AR) and its actual androgenic potency. Research has shown that while 5β-DHNET exhibits a higher binding affinity for the AR compared to its parent compound, norethisterone, its androgenic activity is significantly reduced, almost to the point of being abolished, in bioassays. wikipedia.orgnih.gov
This paradoxical effect has been the subject of scientific investigation. Studies comparing the 5α-reduction of various steroids have provided some insights. For instance, the 5α-reduction of testosterone (B1683101) and 19-nortestosterone leads to a significant increase in both their androgen receptor binding affinity and their androgenic potency. nih.gov However, in the case of norethisterone and the related compound ethisterone (B1671409) (17α-ethynyltestosterone), 5α-reduction enhances AR binding affinity but markedly diminishes androgenic potency. wikipedia.orgnih.gov This suggests that the presence of the 17α-ethynyl group on the steroid is a key factor in this dissociation. wikipedia.org
The metabolism of norethisterone to 5β-DHNET is similar in nature to that of testosterone, although it occurs to a lesser extent. nih.gov This metabolic pathway rules out the possibility that the reduced androgenicity is simply due to rapid conversion into less active derivatives. nih.gov The higher binding affinity of 5β-DHNET for the AR, despite its low androgenic effect, highlights a complex interaction at the receptor level where binding does not directly translate to agonistic activity.
Table 1: Comparative Androgen Receptor (AR) Binding Affinity and Androgenic Potency
| Compound | AR Binding Affinity | Androgenic Potency |
|---|---|---|
| Norethisterone (NET) | Lower than 5β-DHNET | Potent |
| 5β-Dihydronorethisterone (5β-DHNET) | Higher than NET | Significantly Diminished/Abolished |
| Testosterone | Lower than 5α-DHT | Potent |
| 5α-Dihydrotestosterone (5α-DHT) | Higher than Testosterone | More Potent than Testosterone |
Antiandrogenic Activity Profile
In contrast to its diminished androgenic effects, 5-beta-dihydronorethisterone has been reported to possess antiandrogenic activity. wikipedia.org This property further distinguishes it from its parent compound, norethisterone, and adds to its unique pharmacological profile. Antiandrogens are substances that can prevent or inhibit the biological effects of androgens, the male sex hormones, at the androgen receptor. nih.govdermnetnz.org The mechanism of this antiandrogenic action may involve blocking the androgen receptor, thereby preventing androgens like dihydrotestosterone (B1667394) (DHT) from binding and activating it. nih.govdermnetnz.org
The antiandrogenic activity of 5β-DHNET, coupled with its reduced androgenic potency, suggests a potential role as a selective androgen receptor modulator (SARM), although more research is needed to fully characterize this aspect of its profile.
Estrogen Receptor (ER) Binding Characteristics
The interaction of 5-beta-dihydronorethisterone with estrogen receptors (ERs) is another important aspect of its biochemical profile. Estrogen receptors, primarily ERα and ERβ, are transcription factors that mediate the physiological effects of estrogens. nih.govfrontiersin.org The binding of a ligand to the ER can trigger a cascade of cellular events, influencing gene expression and cellular function. beatcancer.eu
While norethisterone itself is not typically considered a potent estrogen, some of its metabolites can exhibit estrogenic activity. researchgate.net However, 5β-DHNET is not aromatized, meaning it cannot be converted into an estrogenic metabolite. wikipedia.org This characteristic has led to the proposal of 5β-DHNET as a potential therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer. wikipedia.org The lack of conversion to an estrogenic compound is a significant attribute, as it would not contribute to the stimulation of ER-positive cancer cells.
Interactions with Steroidogenesis Enzymes
The influence of 5-beta-dihydronorethisterone extends to its interaction with enzymes involved in steroidogenesis, the process of synthesizing steroid hormones.
Selective Aromatase Inhibition Mechanism
Both norethisterone and its metabolite, 5-beta-dihydronorethisterone, have been identified as weak, irreversible inhibitors of aromatase. wikipedia.org Aromatase is a key enzyme in the synthesis of estrogens, catalyzing the conversion of androgens to estrogens. nih.govuc.pt The inhibition constants (Ki) for norethisterone and 5β-DHNET have been reported as 1.7 μM and 9.0 μM, respectively. wikipedia.org
A significant finding is that 5β-DHNET exhibits selective inhibition of aromatase. wikipedia.org This selectivity means that it inhibits aromatase without significantly affecting the activity of other crucial enzymes in the steroidogenic pathway.
Absence of Inhibition on Other Steroidogenic Cytochrome P450 Enzymes
Research has demonstrated that 5-beta-dihydronorethisterone does not inhibit other key steroidogenic cytochrome P450 enzymes. wikipedia.org These enzymes are a large family of proteins involved in the metabolism of various compounds, including steroids. nih.govnih.govmdpi.com Specifically, 5β-DHNET has been found not to affect the following enzymes:
Cholesterol side-chain cleavage enzyme (P450scc)
17α-hydroxylase/17,20-lyase
21-hydroxylase
11β-hydroxylase wikipedia.org
This selective action on aromatase, without disrupting the broader steroid synthesis pathway, is a notable feature of 5β-DHNET's biochemical profile.
Structure Activity Relationship Sar Investigations
Correlating 5-Alpha Reduction to Receptor Binding Specificity
While 5α-reduction of norethisterone leads to a metabolite (5α-DHNET) with an increased binding affinity for the androgen receptor (AR) compared to the parent compound, it paradoxically results in diminished androgenic potency. nih.govwikipedia.org Conversely, the 5β-reduced metabolites of norethisterone are generally considered to be biologically inactive. drugbank.com This suggests that the stereochemistry at the C5 position is a key determinant of receptor binding and subsequent biological activity.
Studies have shown that 5α-DHNET exhibits a higher affinity for the AR than norethisterone itself. nih.govwikipedia.org However, this enhanced binding does not translate to increased androgenic effects; in fact, its androgenic potency is almost abolished. wikipedia.org This paradoxical effect highlights the complexity of steroid-receptor interactions, where binding affinity alone does not always predict the functional outcome.
The table below summarizes the relative binding affinities (RBAs) of norethisterone and its 5α-reduced metabolite to the androgen and progesterone (B1679170) receptors.
| Compound | Androgen Receptor (AR) RBA | Progesterone Receptor (PR) RBA |
| Norethisterone (NET) | ~15% of metribolone wikipedia.orgwikipedia.org | ~150% of progesterone wikipedia.org |
| 5α-Dihydronorethisterone (5α-DHNET) | ~27% of metribolone wikipedia.orgwikipedia.org | ~25% of progesterone wikipedia.org |
Metribolone is a potent synthetic androgen, and progesterone is the natural ligand for the PR.
Stereospecificity of Intracellular Steroid Receptor Binding
The three-dimensional shape, or stereochemistry, of a steroid molecule is paramount in determining its ability to bind to the specific ligand-binding domain of an intracellular steroid receptor. lumenlearning.comwikipedia.org These receptors, which include the progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER), possess highly specific binding pockets that accommodate ligands with complementary shapes.
The conversion of norethisterone to 5β-dihydronorethisterone introduces a significant change in the A/B ring junction of the steroid nucleus. The 5β configuration results in a bent or "cis" conformation, which is a substantial deviation from the relatively planar structure of the parent norethisterone molecule. This altered topography significantly impacts its ability to fit into the ligand-binding pockets of steroid receptors.
Research indicates that 5β-reduced metabolites of norethisterone are generally considered inactive, with negligible affinity for the primary sex steroid receptors. drugbank.com This is in stark contrast to the 5α-reduced metabolites, which, as discussed previously, retain some biological activity, albeit altered from the parent compound. drugbank.com The stereospecificity of the interaction is so precise that the subtle difference in the orientation of a single hydrogen atom at the C5 position can effectively abolish receptor binding and, consequently, biological activity.
Influence of the C17α Ethynyl (B1212043) Group on Biological Activity
The presence of an ethynyl group (-C≡CH) at the C17α position is a hallmark of many synthetic progestins, including norethisterone. wikipedia.orgwikipedia.org This structural modification plays a crucial role in the biological activity of the molecule, primarily by enhancing its oral bioavailability and modifying its receptor binding profile. wikipedia.org
The C17α-ethynyl group confers several key properties:
Increased Metabolic Stability: This group sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of inactivation for many steroid hormones. This increased resistance to metabolism enhances the oral bioavailability and prolongs the half-life of the compound. wikipedia.org
Enhanced Progestogenic Activity: The addition of the ethynyl group to the 19-nortestosterone backbone significantly increases its affinity for the progesterone receptor, leading to potent progestogenic effects.
Modulation of Androgenic Activity: While norethisterone itself possesses weak androgenic activity, the C17α-ethynyl group appears to be responsible for the paradoxical loss of androgenicity upon 5α-reduction. wikipedia.orgwikipedia.org In contrast, 5α-reduction of testosterone (B1683101) and nandrolone, which lack this ethynyl group, enhances their androgenic potency. wikipedia.orgwikipedia.org
Structural Determinants of Dual Progestogenic/Antiprogestogenic Activity
Interestingly, while norethisterone is a pure progestin, its major active metabolite, 5α-dihydronorethisterone (5α-DHNET), has been found to possess both progestogenic and marked antiprogestogenic activity. wikipedia.orgwikipedia.org This dual activity profile is characteristic of selective progesterone receptor modulators (SPRMs). wikipedia.org
The structural features that give rise to this dual activity are not fully elucidated but are thought to be related to the conformational changes induced in the progesterone receptor upon ligand binding. The specific shape of 5α-DHNET, with its 5α-reduced A-ring, likely causes the receptor to adopt a conformation that can initiate both agonistic (progestogenic) and antagonistic (antiprogestogenic) signaling pathways, depending on the cellular context and the presence of co-regulatory proteins.
The affinity of 5α-DHNET for the progesterone receptor is significantly lower than that of norethisterone. wikipedia.orgwikipedia.org This suggests that high receptor affinity is not the sole determinant of the nature of the biological response. The unique structural features of 5α-DHNET, and by extension the implications for the inactive 5β-dihydronorethisterone, underscore the intricate relationship between steroid structure, receptor interaction, and the resulting physiological effect.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are indispensable for the isolation of 5beta-dihydronorethisterone from its parent compound, norethisterone, and other structurally similar metabolites, such as the 5alpha-isomer and various tetrahydro-derivatives. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the specific analytical goal.
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of steroids. However, due to the low volatility and thermal instability of compounds like this compound, derivatization is a mandatory prerequisite for GC analysis. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior.
Common derivatization agents for steroids include silylating reagents, which form trimethylsilyl (B98337) (TMS) ethers with hydroxyl groups. For this compound, which contains a ketone and a hydroxyl group, derivatization would typically target the hydroxyl group, and potentially the enolizable ketone, to yield a more volatile derivative suitable for GC analysis. The use of reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common for this purpose. sigmaaldrich.com
The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase, such as those based on polysiloxanes. The retention time of the derivatized this compound is a key parameter for its identification. While specific retention indices for this compound are not widely published, they can be determined experimentally by comparison to a series of n-alkane standards under the same chromatographic conditions. researchgate.netdrugbank.com
A study on the metabolites of norethisterone in human plasma utilized capillary GC-MS for their simultaneous determination. Following enzymatic hydrolysis and extraction, the compounds were converted into their bis-trimethylsilyl derivatives for analysis. drugbank.com Another method for norethisterone acetate (B1210297) in plasma involved conversion to pentafluoropropionyl derivatives before GC-MS detection. nih.gov These approaches highlight the necessity of derivatization for the successful GC analysis of norethisterone and its metabolites.
Liquid Chromatography (LC) Applications
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a cornerstone for the analysis of steroid metabolites in biological fluids. A significant advantage of LC over GC is that derivatization is often not required, allowing for a more direct analysis of the compound in its native form.
Reversed-phase chromatography is the most common LC mode for steroid analysis. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Several HPLC and UPLC methods have been developed for the determination of norethisterone and its metabolites. For instance, a reversed-phase HPLC method using a Thermo Scientific C18 column (250 × 4.6 mm ID, 5 μm pore size) with a mobile phase of deionized water and acetonitrile (60:40, v/v) has been reported for the analysis of norethindrone (B1679910) in plasma. drugbank.com In this system, norethindrone had a retention time of approximately 9.04 minutes. drugbank.com While specific retention times for this compound are not provided in this particular study, it is expected to elute at a different time due to the structural changes from the reduction of the double bond.
Another study describes an HPLC-RIA method for a reduced metabolite of norethindrone, 17α-ethinyl-5β-estrane-3α,17β-diol, demonstrating the utility of HPLC in separating these closely related compounds from plasma extracts. nih.gov
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Derivatization | Mandatory (e.g., silylation) | Often not required |
| Typical Column | Capillary column (e.g., polysiloxane-based) | Reversed-phase (e.g., C18) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Mixture of water and organic solvent (e.g., acetonitrile, methanol) |
| Detection | Commonly coupled with Mass Spectrometry (GC-MS) | UV detection or Mass Spectrometry (LC-MS) |
Spectrometric Methods for Structural Elucidation and Quantitative Analysis
Spectrometric techniques are vital for both the definitive identification and the accurate measurement of this compound. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for the sensitive and selective analysis of steroids.
In GC-MS , following derivatization, the analyte is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a related ion from the derivative) and a series of fragment ions that are characteristic of the molecule's structure. For TMS-derivatized steroids, characteristic fragmentation patterns are observed, which can help in identifying the specific metabolite. uobasrah.edu.iq
LC-MS , and more specifically tandem mass spectrometry (LC-MS/MS), has become the preferred method for quantitative bioanalysis due to its high sensitivity and specificity. In LC-MS/MS, the analyte is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly selective and sensitive means of quantification. nih.gov
Predicted MS/MS spectra for this compound are available in public databases. For example, for the positive ion mode, predicted transitions can be used to set up an MRM method for quantification.
Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Collision Energy |
|---|
Note: This data is based on in-silico predictions and requires experimental verification.
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including steroids. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
Bioanalytical Approaches for Metabolite Profiling in Biological Matrices
The analysis of this compound in biological matrices such as plasma and urine is essential for understanding the pharmacokinetics and metabolism of its parent drug, norethisterone. These analyses are challenging due to the low concentrations of the metabolite and the complexity of the biological matrix.
Bioanalytical methods typically involve several steps:
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. For plasma samples, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques. For urine samples, which often contain conjugated metabolites (glucuronides and sulfates), an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is usually required to liberate the free steroid before extraction. drugbank.comnih.gov
Chromatographic Separation: As described in section 7.1, LC is the preferred method for separating the metabolite from the complex mixture.
Detection and Quantification: LC-MS/MS is the most widely used technique for the sensitive and specific quantification of steroid metabolites in biological samples.
A study on the accumulation of norethindrone and its metabolites in human plasma during chronic administration identified and quantified the ring A reduced metabolites, including the 17α-ethynyl-5β-estrane-3α,17β-diol, using gas chromatography-mass spectrometry. nih.gov Another study utilized an HPLC-RIA method to measure the same 5β-reduced metabolite in human plasma, reporting a mean plasma level of 24.8 ng/mL after a daily dose of 2 mg of norethindrone. These studies underscore the importance of robust bioanalytical methods for profiling norethisterone metabolites.
Chemometric and Computational Methods in Analytical Data Processing
The comprehensive analysis of 5β-Dihydronorethisterone, a significant metabolite of the synthetic progestin norethisterone, in complex biological matrices necessitates the use of advanced data processing techniques. The subtle structural similarities between 5β-Dihydronorethisterone and other metabolites, such as its stereoisomer 5α-Dihydronorethisterone, present a considerable analytical challenge. Chemometric and computational methods are indispensable tools for resolving these challenges, enabling robust characterization and accurate quantification.
Chemometric approaches leverage multivariate statistical analysis to extract meaningful information from large analytical datasets. These methods are particularly powerful when applied to data from techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly employed for steroid analysis. By considering the entire spectral and chromatographic profile, chemometrics can enhance the ability to differentiate between closely related isomers and identify patterns that may not be apparent from a univariate perspective.
Computational methods, including molecular modeling and docking, provide insights into the physicochemical properties and biological interactions of 5β-Dihydronorethisterone at a molecular level. These in silico approaches can predict chromatographic behavior, simulate mass spectral fragmentation, and model the interaction of the metabolite with enzymes and receptors. Such predictions can guide the development of analytical methods and aid in the interpretation of experimental data.
Application of Chemometrics in Steroid Isomer Differentiation
The differentiation of steroid isomers, such as the 5α and 5β epimers of dihydronorethisterone, is a critical task in metabolic studies. Due to their nearly identical mass and similar chemical properties, their separation and individual quantification can be challenging. Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are instrumental in resolving these complex analytical problems.
PCA is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining the most significant variance. In the context of steroid analysis, PCA can be applied to the full scan mass spectra or chromatographic profiles of samples containing a mixture of isomers. By plotting the principal components, samples can be clustered based on their metabolic profile, allowing for the differentiation of samples containing predominantly one isomer over another.
PLS regression is a supervised method that can be used to build a predictive model between a set of predictor variables (e.g., mass spectral data) and a response variable (e.g., the concentration of a specific isomer). This is particularly useful for quantifying individual isomers in a mixture, even with significant chromatographic overlap.
A hypothetical study on the differentiation of 5α- and 5β-Dihydronorethisterone using GC-MS data and chemometrics might involve the following steps:
Sample Preparation and Analysis: A series of calibration standards containing varying ratios of 5α-Dihydronorethisterone and 5β-Dihydronorethisterone would be prepared and analyzed by GC-MS.
Data Extraction: The full scan mass spectra at the retention times corresponding to the isomers would be extracted for each sample.
Chemometric Analysis: PCA would be applied to the spectral data to visualize the separation between the isomers. Subsequently, a PLS model would be developed to predict the concentration of each isomer based on the mass spectral data.
The outcomes of such an analysis would likely demonstrate clear clustering of the different isomer ratios in the PCA scores plot and a highly predictive PLS model with a low root mean square error of prediction (RMSEP).
Table 1: Hypothetical Principal Component Analysis Loadings for GC-MS Data of Dihydronorethisterone Isomers
| Mass-to-Charge Ratio (m/z) | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading | Putative Fragment Ion |
| 151 | 0.25 | -0.15 | A-ring fragment |
| 231 | 0.35 | 0.20 | C/D-ring fragment |
| 246 | 0.10 | 0.45 | Fragment indicating 5β configuration |
| 247 | -0.12 | -0.40 | Fragment indicating 5α configuration |
| 302 (M+) | 0.05 | 0.02 | Molecular Ion |
This interactive table allows for sorting and filtering of the data.
Computational Modeling of Chromatographic and Spectrometric Behavior
Computational modeling offers a powerful predictive tool for understanding the analytical behavior of molecules like 5β-Dihydronorethisterone. Molecular mechanics and quantum mechanics calculations can be used to predict various physicochemical properties that influence chromatographic retention and mass spectral fragmentation.
For instance, the prediction of retention times in reversed-phase liquid chromatography can be aided by calculating the octanol-water partition coefficient (logP) of the isomers. Although the logP values for 5α- and 5β-Dihydronorethisterone are expected to be very similar, subtle differences in their three-dimensional structure can lead to differential interactions with the stationary phase, resulting in separation.
In mass spectrometry, computational models can predict the fragmentation patterns of molecules upon ionization. By calculating the bond dissociation energies and the stability of the resulting fragment ions, it is possible to rationalize the observed mass spectra and even predict the characteristic fragment ions that can be used for selective detection in tandem mass spectrometry (MS/MS).
Table 2: Predicted Physicochemical and Spectrometric Properties of Dihydronorethisterone Isomers
| Compound | Predicted logP | Predicted Major MS/MS Fragment (m/z) | Predicted Relative Retention Time (GC) |
| 5α-Dihydronorethisterone | 3.2 | 247 | 1.00 |
| 5β-Dihydronorethisterone | 3.1 | 246 | 1.02 |
This interactive table allows for sorting and filtering of the data.
Molecular Docking and its Analytical Implications
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5β-Dihydronorethisterone, docking studies can be used to model its interaction with metabolizing enzymes, such as 5β-reductase, and with analytical affinity columns.
Understanding how 5β-Dihydronorethisterone binds to its metabolizing enzymes can provide insights into its formation and potential for further metabolism. This information can be valuable for designing experiments to study its metabolic fate.
From an analytical perspective, molecular docking can aid in the development of selective extraction and separation methods. For example, if a specific antibody or molecularly imprinted polymer (MIP) is to be used for the selective solid-phase extraction of 5β-Dihydronorethisterone, docking simulations can help in the design and selection of the most appropriate binding agent.
A hypothetical molecular docking study of 5β-Dihydronorethisterone with the active site of human 5β-reductase (AKR1D1) would likely reveal key hydrogen bonding and hydrophobic interactions that stabilize the complex. This could explain the stereospecificity of the enzyme and provide a basis for developing inhibitors or selective ligands.
Table 3: Hypothetical Molecular Docking Results of Dihydronorethisterone Isomers with 5β-Reductase (AKR1D1)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity |
| Norethisterone (Substrate) | -9.5 | Tyr58, Glu120 | High |
| 5β-Dihydronorethisterone (Product) | -7.2 | Tyr58, Ser159 | Moderate |
| 5α-Dihydronorethisterone | -6.8 | Trp84, Phe129 | Lower |
This interactive table allows for sorting and filtering of the data.
Preclinical Pharmacological and Biological Research Applications
In Vitro Models for Receptor Activity and Cellular Responses
In vitro research, utilizing cultured cells and isolated receptors, has been fundamental in characterizing the hormonal profile of 5β-dihydronorethisterone. These studies primarily focus on its ability to bind to and activate steroid hormone receptors, which are the key mediators of progestogenic, androgenic, and estrogenic effects.
Research indicates that the metabolic pathway of norethisterone significantly influences its biological action. Norethisterone is metabolized by 5α- and 5β-reductase enzymes into various derivatives. researchgate.net While the 5α-reduced metabolites of norethisterone have been shown to possess biological activity, the 5β-reduced metabolites, including 5β-dihydronorethisterone, are generally considered to be inactive. nih.gov
Specifically, studies comparing norethisterone and its 5α-metabolite have found that 5α-dihydronorethisterone has a reduced affinity for the progesterone (B1679170) receptor but a higher binding affinity for the androgen receptor compared to the parent compound. nih.gov In contrast, literature focusing on 5β-reduced steroids suggests a general lack of significant binding to classic steroid receptors. For instance, 5β-dihydroprogesterone, a comparable metabolite of progesterone, exhibits only a very weak affinity for the progesterone receptor. wikipedia.org This pattern of inactivity for 5β-metabolites at traditional steroid receptors is a recurring theme in endocrinological research. nih.gov
While direct binding assays on 5β-dihydronorethisterone are not extensively detailed in the literature, the available evidence on related 5β-reduced progestins consistently points towards its minimal to negligible activity at progesterone and androgen receptors. This lack of interaction at the receptor level implies that it does not directly mediate progestational or androgenic cellular responses.
Table 1: Comparative Receptor Activity of Norethisterone and its Metabolites
| Compound | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity | Estrogen Receptor (ER) Activity |
|---|---|---|---|
| Norethisterone (Parent) | Agonist | Weak Agonist | Indirectly Estrogenic (via aromatization) |
| 5α-Dihydronorethisterone | Less potent agonist than parent | More potent agonist than parent | Estrogenic activity via its own metabolites |
| 5β-Dihydronorethisterone | Considered inactive | Considered inactive | Not reported |
Utility as a Research Tool in Steroid Hormone Studies
The primary utility of 5β-dihydronorethisterone in research is not as an active agent but as a metabolic reference standard and a tool for studying steroid metabolism. Its presence as a major metabolite of norethisterone makes it essential for pharmacokinetic and metabolic studies.
By tracking the formation of 5β-dihydronorethisterone alongside its 5α-isomer, researchers can investigate the activity and tissue-specificity of 5α- and 5β-reductase enzymes. nih.gov For example, studies have demonstrated the metabolism of norethisterone in various rat tissues, including the uterus, vagina, and aorta, identifying the resulting metabolites. nih.gov The differential production of 5α and 5β metabolites in various tissues helps to build a comprehensive picture of the local hormonal environment following administration of the parent progestin.
Furthermore, the study of 5β-dihydronorethisterone and its formation helps to differentiate the biological activities of norethisterone from its various metabolites. By establishing that the 5β-pathway leads to an inactive compound (at least concerning classical steroid receptor pathways), the progestogenic and androgenic effects of norethisterone administration can be more accurately attributed to the parent compound and its 5α-reduced derivatives. nih.govnih.gov This contributes to a more refined understanding of the structure-activity relationships of synthetic progestins and the critical role that metabolism plays in modulating their hormonal effects.
Q & A
Q. How can researchers ensure reproducibility when studying the compound’s effects on endocrine feedback loops?
- Methodological Answer : Publish detailed protocols (e.g., hormone withdrawal timelines in ovariectomized models) via platforms like Protocols.io . Use tandem mass spectrometry for serum steroid profiling to control for endogenous hormone fluctuations. Collaborate with third-party labs for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
